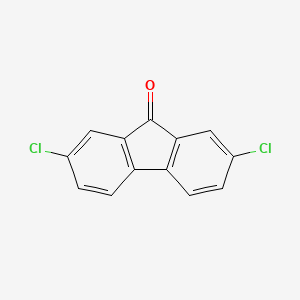![molecular formula C9H16N3O2P B3334325 3,7-Diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane CAS No. 63249-99-0](/img/structure/B3334325.png)
3,7-Diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane
Vue d'ensemble
Description
3,7-Diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane, also known as DAPTA, is a phosphine ligand and acetylized derivative of 1,3,5-triaza-7-phosphaadamantane . It has an empirical formula of C9H16N3O2P and a molecular weight of 229.22 .
Synthesis Analysis
DAPTA can be synthesized by acylation of 1,3,5-triaza-7-phosphaadamantane (PTA) and its oxide with acetic anhydride . The reaction of DAPTA with metal salts of CuII or NaI/NiII under mild conditions led to the oxidized phosphane derivative this compound-5-oxide (DAPTA=O) .Molecular Structure Analysis
The molecular structure of DAPTA is represented by the SMILES stringCC(=O)N1CN2CN(CP(C2)C1)C(C)=O . Chemical Reactions Analysis
DAPTA can be used as a ligand in the synthesis of diiron dithiolate complexes of Fe-only hydrogenase to improve the hydro- and protophilicity of the active site . It can also be used to prepare (η6-arene)-ruthenium (II) complex, which is employed as a catalyst in the reduction of allylic alcohols . Furthermore, it can be used as a ligand in the synthesis of water-soluble cis- and trans-Pt (II) and Pd (II) metal complexes .Physical And Chemical Properties Analysis
DAPTA is a solid substance with a melting point of 183 °C (decomposition) . It is air-stable and hydrophilic .Applications De Recherche Scientifique
Synthesis and Characterization
3,7-Diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane (DAPTA) and its derivatives have been synthesized under mild conditions, with solubility in water and most organic solvents. They have been characterized using techniques like NMR spectroscopy and single crystal X-ray diffraction. The structural features of DAPTA compounds, particularly the effect of substituents at the phosphorus atom, have been a significant focus of research (Mahmoud et al., 2020).
Catalytic Applications
DAPTA has shown promise in catalytic applications. The presence of DAPTA enhances the activity of copper in the catalytic azide-alkyne cycloaddition reaction in an aqueous medium. This makes DAPTA a valuable ligand in 'click chemistry', enabling the efficient synthesis of 1,2,3-triazoles (Mahmoud et al., 2020). DAPTA derivatives have also been used in synthesizing metal complexes with potential as catalysts in homogeneous aqueous phase or biphasic systems (Mahmoud, Silva, & Pombeiro, 2020).
Medicinal and Photoluminescent Materials
The water solubility of transition metal complexes based on DAPTA has facilitated their application in medicinal inorganic chemistry and as photoluminescent materials. DAPTA's utility in these fields arises from its ability to form stable metal complexes in water, expanding the potential for biological applications and material science innovations (Mahmoud, Silva, & Pombeiro, 2020).
Orientations Futures
Propriétés
IUPAC Name |
1-(7-acetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonan-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N3O2P/c1-8(13)11-3-10-4-12(9(2)14)7-15(5-10)6-11/h3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJHMDGWZWBLCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CN2CN(CP(C2)C1)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N3O2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40478880 | |
| Record name | 1,3,7-Triaza-5-phosphabicyclo[3.3.1]nonane, 3,7-diacetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40478880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63249-99-0 | |
| Record name | 1,3,7-Triaza-5-phosphabicyclo[3.3.1]nonane, 3,7-diacetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40478880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



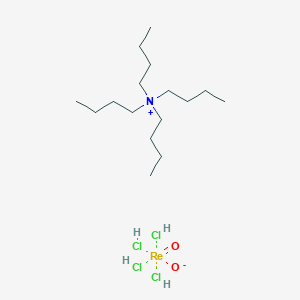
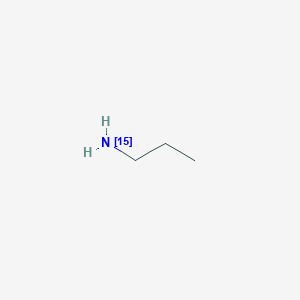



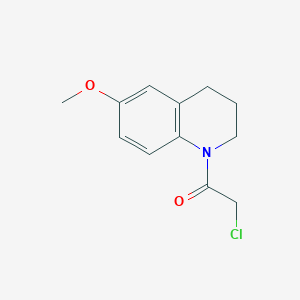
![Acetic acid-[17O2]](/img/structure/B3334272.png)

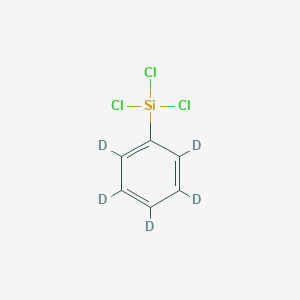

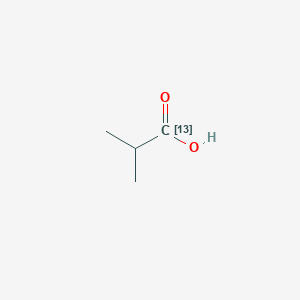
![1-(4-Chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3334315.png)

